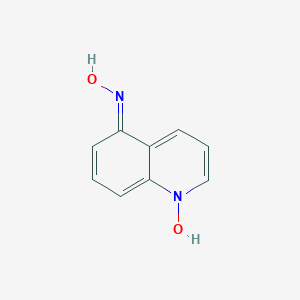
5-(Hydroxyamino)quinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxyamino)quinoline 1-oxide, commonly known as 5-HAQO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways. In
Mécanisme D'action
The mechanism of action of 5-HAQO is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This can lead to DNA damage and apoptosis in cancer cells, as well as the inhibition of inflammation and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-HAQO can induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In addition, 5-HAQO has been found to inhibit the replication of several viruses, including HIV and hepatitis B.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-HAQO is its versatility in biological applications. Its ability to interact with biological systems in a variety of ways makes it a valuable tool for studying cellular processes and disease mechanisms. However, one limitation of 5-HAQO is its potential toxicity, which can vary depending on the concentration and exposure time. Careful dosing and handling are necessary to ensure safe use in laboratory experiments.
Orientations Futures
There are several future directions for research on 5-HAQO. One area of interest is the development of new synthetic methods for producing 5-HAQO and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, the use of 5-HAQO as a fluorescent probe for the detection of metal ions and other biomolecules is an area of ongoing research. Finally, further studies are needed to elucidate the mechanism of action of 5-HAQO and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 5-HAQO involves the reaction of 5-nitroquinoline with hydroxylamine hydrochloride in the presence of a reducing agent such as zinc powder. The resulting product is then oxidized with hydrogen peroxide to yield 5-HAQO. This method has been widely used in the laboratory to produce 5-HAQO in high yields and purity.
Applications De Recherche Scientifique
5-HAQO has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
19701-46-3 |
|---|---|
Nom du produit |
5-(Hydroxyamino)quinoline 1-oxide |
Formule moléculaire |
C16H20N2O4S |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(NE)-N-(1-hydroxyquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O2/c12-10-8-4-1-5-9-7(8)3-2-6-11(9)13/h1-6,12-13H/b10-8+ |
Clé InChI |
UKENYJRRFBSFOJ-CSKARUKUSA-N |
SMILES isomérique |
C1=C/C(=N\O)/C2=CC=CN(C2=C1)O |
SMILES |
C1=CC(=NO)C2=CC=CN(C2=C1)O |
SMILES canonique |
C1=CC(=NO)C2=CC=CN(C2=C1)O |
Synonymes |
5-(Hydroxyamino)quinoline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




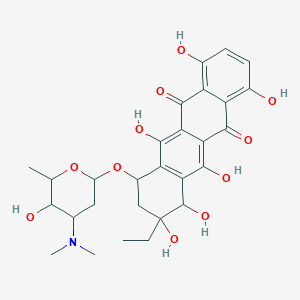

![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

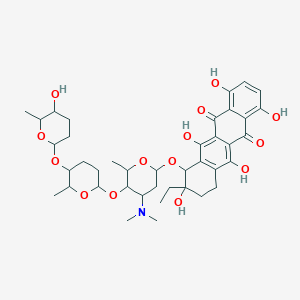
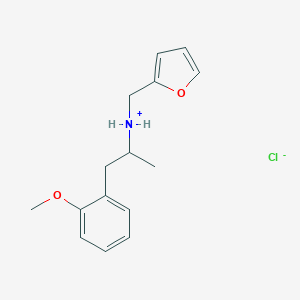

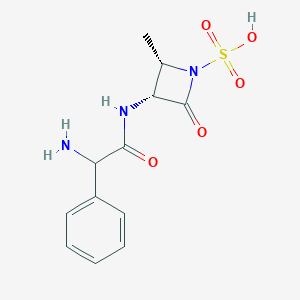
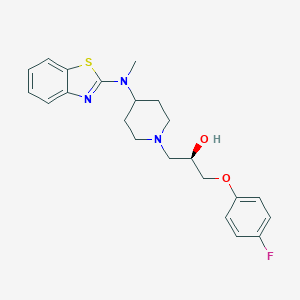
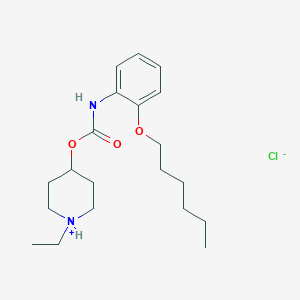
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)